5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid 5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 926251-51-6
VCID: VC8322280
InChI: InChI=1S/C7H3BrClFO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12)
SMILES: C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Br
Molecular Formula: C7H3BrClFO4S
Molecular Weight: 317.52 g/mol

5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid

CAS No.: 926251-51-6

Cat. No.: VC8322280

Molecular Formula: C7H3BrClFO4S

Molecular Weight: 317.52 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-(chlorosulfonyl)-2-fluorobenzoic acid - 926251-51-6

Specification

CAS No. 926251-51-6
Molecular Formula C7H3BrClFO4S
Molecular Weight 317.52 g/mol
IUPAC Name 5-bromo-3-chlorosulfonyl-2-fluorobenzoic acid
Standard InChI InChI=1S/C7H3BrClFO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12)
Standard InChI Key QGJIUWUCSFPGTB-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Br
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Br

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, 5-bromo-3-chlorosulfonyl-2-fluorobenzoic acid, reflects its substitution pattern on the benzene ring. Its molecular formula is C₇H₃BrClFO₄S, with a calculated molecular weight of 317.42 g/mol . The presence of electron-withdrawing groups (chlorosulfonyl and fluorine) and a heavy halogen (bromine) influences its electronic structure, making it amenable to nucleophilic substitution and coupling reactions.

Table 1: Key Identification Data

PropertyValueSource
CAS Number926251-51-6
Molecular FormulaC₇H₃BrClFO₄S
Purity95%
SynonymsCTK5I6255; ZINC100517785

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via sulfonation of bromo-fluorobenzoic acid precursors. For example:

  • Sulfonation: Treatment of 5-bromo-2-fluorobenzoic acid with chlorosulfonic acid introduces the chlorosulfonyl group at position 3 .

  • Purification: Recrystallization from polar aprotic solvents yields the final product with 95% purity .

Table 2: Comparative Data for Related Compounds

CompoundCAS NumberMolecular WeightKey Differences
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid926219-28-5273.06 g/molBromine → Chlorine
3-Bromo-5-(chlorosulfonyl)benzoic acid1183308-29-3299.53 g/molFluorine absent

Reactivity Profile

  • Nucleophilic Substitution: The chlorosulfonyl group (-SO₂Cl) reacts with amines to form sulfonamides, a key step in drug discovery .

  • Decarboxylation: Under basic conditions, the carboxylic acid group may decarboxylate, forming reactive intermediates for cross-coupling reactions .

Physicochemical Properties

Thermal Stability

Data on melting/boiling points are unreported, but the compound’s decomposition temperature is estimated to exceed 200°C based on analogs . The chlorosulfonyl group’s lability suggests sensitivity to moisture, necessitating anhydrous storage .

Solubility

  • Polar Solvents: Soluble in DMSO, DMF, and acetonitrile.

  • Aqueous Solubility: Limited (≤1 mg/mL at 25°C) due to the hydrophobic benzene core .

Applications in Pharmaceutical Research

Role in RPA Inhibitor Development

In a CDC study, derivatives of this compound were used to synthesize anthranilic acid-based inhibitors of Replication Protein A (RPA), a target in cancer therapy . For example:

  • Compound 18d: A brominated analog demonstrated submicromolar inhibitory activity (IC₅₀ = 0.89 µM) in fluorescence polarization assays .

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (µM)Source
5-Bromo-2-fluorobenzamideRPA0.89
Sulfonamide analogsCarbonic Anhydrase1.2–4.7

Agrochemical Intermediates

The compound’s halogen-rich structure makes it a candidate for pesticide synthesis, particularly herbicides targeting acetolactate synthase (ALS) .

Regulatory and Environmental Considerations

Ecotoxicity

Data on aquatic toxicity are unavailable, but structural analogs show moderate persistence in soil (t₁/₂ = 30–60 days) .

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